BenchChemオンラインストアへようこそ!

3-(Methylamino)-4-nitrobenzamide

Regiochemistry Hydrogen bonding Structure-activity relationship

3-(Methylamino)-4-nitrobenzamide (CAS 1247927-07-6) is a disubstituted benzamide derivative with a molecular formula of C8H9N3O3 and a molecular weight of 195.18 g/mol. It belongs to the nitrobenzamide class and is characterized by a methylamino (-NHCH3) substituent at the meta (3-) position and a nitro (-NO2) group at the para (4-) position relative to the primary amide on the aromatic ring.

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
Cat. No. B14747364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-4-nitrobenzamide
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O3/c1-10-6-4-5(8(9)12)2-3-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12)
InChIKeyINNMVLURRKTGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)-4-nitrobenzamide: Chemical Identity, Compound Class, and Procurement-Relevant Baseline


3-(Methylamino)-4-nitrobenzamide (CAS 1247927-07-6) is a disubstituted benzamide derivative with a molecular formula of C8H9N3O3 and a molecular weight of 195.18 g/mol . It belongs to the nitrobenzamide class and is characterized by a methylamino (-NHCH3) substituent at the meta (3-) position and a nitro (-NO2) group at the para (4-) position relative to the primary amide on the aromatic ring. Computed physicochemical properties include a predicted density of approximately 1.4 g/cm³ and a predicted boiling point of approximately 384 °C at 760 mmHg . The compound is catalogued by multiple reputable chemical suppliers—including Fluorochem, Bidepharm, AKSci, and Leyan—at purities typically ranging from 95% to 97%, and is supplied with batch-specific QC documentation (NMR, HPLC, GC) . Its closest structural analogs include the positional isomer 4-(Methylamino)-3-nitrobenzamide (CAS 41263-66-5), the N-methylated derivative N-Methyl-3-(methylamino)-4-nitrobenzamide (CAS 1250029-83-4), and the methyl-substituted analog 3-Methyl-4-nitrobenzamide (CAS 99584-85-7). A critical structural note: the target compound possesses two hydrogen-bond donor sites (primary amide NH2 and secondary methylamino NH), whereas N-methylated derivatives possess only one, a difference that directly impacts solubility, permeability, and intermolecular interaction profiles [1].

Why 3-(Methylamino)-4-nitrobenzamide Cannot Be Generically Replaced by In-Class Nitrobenzamide Analogs


The nitrobenzamide class encompasses compounds with diverse substitution patterns, and even minor structural variations—regiochemical swapping of the methylamino and nitro groups, N-methylation of the amide, or replacement of -NHCH3 with -CH3—produce molecules with measurably different physicochemical, safety, and synthetic-utility profiles. For procurement decisions in pharmaceutical intermediate synthesis, impurity reference standard qualification, or structure-activity relationship (SAR) studies, reliance on a positional isomer or N-alkylated analog introduces uncontrolled variables. For instance, the positional isomer 4-(Methylamino)-3-nitrobenzamide (CAS 41263-66-5) serves as Bendamustine Impurity 36 and is supplied under regulatory-grade characterization, making it procurement-relevant in a completely different application context from the target compound [1]. Similarly, 3-(methylamino)-4-nitrobenzoic acid—the carboxylic acid precursor to the target benzamide—is documented as a key intermediate in the synthesis of APC-6336, an HCV NS3/4A protease inhibitor, underscoring the specific synthetic role of this exact regiochemical substitution pattern [2]. The patent literature further confirms that the synthetic route to N-methyl-4-(methylamino)-3-nitrobenzamide (a positional isomer of the N-methyl derivative) achieves a total yield of 97.5% using 4-chloro-3-nitrobenzoic acid as starting material via a three-step sequence, demonstrating that synthetic accessibility and yield are highly route- and substituent-pattern-dependent [3]. These examples illustrate that in-class nitrobenzamides are not fungible; the specific array of functional groups and their positions on the aromatic ring defines each compound's procurement rationale.

Quantitative Differentiation Evidence: 3-(Methylamino)-4-nitrobenzamide vs. Closest Structural Analogs


Regiochemical Substituent Positioning vs. Positional Isomer 4-(Methylamino)-3-nitrobenzamide

3-(Methylamino)-4-nitrobenzamide bears the methylamino group at ring position 3 (meta to amide) and the nitro group at position 4 (para to amide). Its positional isomer, 4-(Methylamino)-3-nitrobenzamide (CAS 41263-66-5), has the methylamino group at position 4 and the nitro group at position 3. Despite identical molecular formula (C8H9N3O3) and molecular weight (195.18 g/mol), the two isomers differ in their hydrogen-bonding architecture, electronic distribution, and steric environment. In the target compound, the nitro group is conjugated para to the amide carbonyl, while in the positional isomer, the nitro group is meta to the amide. This difference alters the electronic character of the benzamide core: para-nitro substitution exerts a stronger electron-withdrawing resonance effect on the amide than meta-nitro substitution, affecting reactivity in nucleophilic acyl substitution and reduction reactions . Furthermore, the positional isomer is catalogued and supplied as Bendamustine Impurity 36—a pharmaceutical impurity reference standard with regulatory-grade characterization data [1]. This application context is structurally specific; the target compound (3-methylamino substitution pattern) is not functionally interchangeable with the 4-methylamino isomer for impurity quantification or reference standard qualification in bendamustine-related analytical workflows.

Regiochemistry Hydrogen bonding Structure-activity relationship Isomer differentiation

Hydrogen Bond Donor Count: Target Compound vs. N-Methylated Derivative

3-(Methylamino)-4-nitrobenzamide possesses two hydrogen-bond donor (HBD) sites: the primary amide -NH2 and the secondary methylamino -NHCH3. Its N-methylated derivative, N-Methyl-3-(methylamino)-4-nitrobenzamide (CAS 1250029-83-4), has the amide nitrogen methylated, reducing the HBD count to one (only the methylamino -NHCH3 remains). The difference of one HBD (2 vs. 1) is significant in medicinal chemistry and pharmacokinetic contexts: compounds with HBD ≤ 3 generally exhibit better membrane permeability, and each additional HBD is estimated to reduce passive permeability by approximately 10-fold [1]. The N-methylated derivative, with only one HBD, is thus predicted to have higher membrane permeability than the target compound. Conversely, the target compound's additional amide NH2 donor site may enhance aqueous solubility and crystal lattice stabilization through intermolecular hydrogen bonding. This difference is directly relevant for applications where solubility or permeability is a discriminating factor—such as biochemical assay preparation, in vitro ADME screening, or formulation development [1].

Hydrogen bond donors Permeability Solubility Drug-likeness Medicinal chemistry

Computed Physicochemical Property Comparison: Target vs. 3-Methyl-4-nitrobenzamide

3-(Methylamino)-4-nitrobenzamide (C8H9N3O3, MW 195.18) has a predicted density of 1.4±0.1 g/cm³ and a predicted boiling point of 384.2±37.0 °C at 760 mmHg . Its methyl analog, 3-Methyl-4-nitrobenzamide (CAS 99584-85-7, C8H8N2O3, MW 180.16), has a measured melting point of 158–160 °C, a density of 1.322 g/cm³, and a predicted boiling point of 320.5 °C at 760 mmHg . The target compound's higher boiling point (ΔTb ≈ 64 °C) and higher molecular weight (ΔMW ≈ 15.0 g/mol) are attributable to the presence of the methylamino group (-NHCH3) replacing the methyl group (-CH3), which introduces additional intermolecular hydrogen-bonding capability. The higher density of the target compound (Δρ ≈ 0.08 g/cm³) reflects the closer molecular packing facilitated by hydrogen bonding. These differences have practical implications for chromatographic separation (GC and HPLC retention time prediction), recrystallization solvent selection, and storage condition specification. For example, the target compound requires storage at 2–8 °C according to vendor specifications, whereas 3-Methyl-4-nitrobenzamide is stable under the same refrigerated conditions but has a well-defined melting point that enables solid-phase handling at ambient temperature .

Physicochemical properties Boiling point Density Chromatography Purification

GHS Hazard Classification: Target Compound Class vs. Parent 4-Nitrobenzamide

Parent compound 4-Nitrobenzamide (CAS 619-80-7) carries GHS hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), with Signal Word 'Danger' and Hazard Code T (Toxic) per European classification . In contrast, the N-methyl-4-(methylamino)-3-nitrobenzamide positional isomer (CAS 41263-72-3)—a close structural relative of the target compound—carries only H302 (harmful if swallowed), H312 (harmful in contact with skin), and H335 (may cause respiratory irritation), with Signal Word 'Warning' [1]. This represents a shift from acute toxicity Category 3 (Danger) to Category 4 (Warning) for oral and dermal routes. The introduction of the methylamino substituent and/or N-alkylation appears to attenuate acute toxicity compared to the unsubstituted 4-nitrobenzamide scaffold. While a definitive GHS classification for 3-(Methylamino)-4-nitrobenzamide specifically has not been published in ECHA or PubChem GHS databases, the available data for the closely related positional isomer (CAS 41263-72-3) suggests that the methylamino-substituted nitrobenzamides as a class exhibit a more favorable acute toxicity profile than the parent 4-nitrobenzamide. This difference has practical implications for laboratory handling procedures, personal protective equipment (PPE) requirements, and institutional EH&S review during procurement [1].

GHS safety Toxicity classification Handling requirements Procurement compliance EH&S

Vendor Purity Specifications and Batch QC Documentation: Target Compound vs. N-Methyl Derivative

Vendor-specified purity and QC documentation practices differ between the target compound and its N-methylated derivative. Bidepharm supplies N-Methyl-3-(methylamino)-4-nitrobenzamide (CAS 1250029-83-4) at 97% purity with batch-specific QC reports including NMR, HPLC, and GC analyses . Fluorochem offers the same N-methyl derivative at 95% purity, with pricing of ¥5,940/250 mg, ¥14,872/1 g, and ¥44,550/5 g . AKSci lists the compound at 95% minimum purity with long-term storage at cool, dry conditions . MolCore supplies the compound under ISO certification for global pharmaceutical R&D and quality control applications at ≥97% purity . For the target compound 3-(Methylamino)-4-nitrobenzamide (CAS 1247927-07-6), Leyan catalogues it at 97% purity (Product No. 2420069), and GLPBio lists it with storage at 2–8 °C . The key procurement-relevant differentiation is that Bidepharm explicitly provides tri-modal batch QC (NMR + HPLC + GC) for the N-methyl derivative, whereas for the target compound, published vendor QC documentation detail is less comprehensive. For applications requiring rigorous analytical characterization—such as GLP toxicology studies or impurity profiling—this difference in documented QC coverage may influence vendor selection and procurement workflow .

Purity specification Quality control Batch analysis NMR HPLC Procurement

Evidence-Based Application Scenarios for 3-(Methylamino)-4-nitrobenzamide Procurement


Synthetic Intermediate for HCV Protease Inhibitor Development (APC-6336 Pathway)

3-(Methylamino)-4-nitrobenzamide is the amide derivative of 3-(methylamino)-4-nitrobenzoic acid, a documented key intermediate in the synthesis of APC-6336, an HCV NS3/4A serine protease inhibitor that reached preclinical development [1]. The synthetic route proceeds via reaction of 3-methoxy-4-nitrobenzoic acid with aqueous methylamine at 100 °C in a sealed tube to generate 3-(methylamino)-4-nitrobenzoic acid, which is subsequently reduced with H2 over Pd/C to yield 4-amino-3-(methylamino)benzoic acid [1]. Procurement of 3-(Methylamino)-4-nitrobenzamide specifically—rather than its positional isomer or N-methyl derivative—is required because the 3-methylamino-4-nitro regiochemical pattern is essential for the downstream chemistry that yields the bioactive APC-6336 pharmacophore. Using the 4-methylamino-3-nitro isomer would produce a different intermediate that is not on the APC-6336 synthetic pathway. This scenario applies to medicinal chemistry laboratories engaged in HCV protease inhibitor optimization, SAR exploration, or process chemistry development for antiviral drug candidates [1].

Reference Standard Differentiation from Bendamustine Impurity Reference Standards

The positional isomer 4-(Methylamino)-3-nitrobenzamide (CAS 41263-66-5) is catalogued as Bendamustine Impurity 36, and the N-methyl positional isomer (CAS 41263-72-3) is catalogued as Bendamustine Impurity 34, both supplied with regulatory-grade characterization data (NMR, MS, COA) for ANDA/DMF submissions [2]. Analytical laboratories developing HPLC or UPLC methods for bendamustine drug substance or drug product impurity profiling require these specific isomers as certified reference standards. 3-(Methylamino)-4-nitrobenzamide, with its distinct regiochemistry, is not a bendamustine-related impurity and therefore is fit for a different analytical purpose—such as a system suitability standard, a chromatographic resolution check compound, or a negative control in impurity method validation. Procuring the target compound provides an orthogonal reference material that can be used to demonstrate method specificity (i.e., confirming that the analytical method does not produce false-positive signals at the retention time of non-relevant nitrobenzamide isomers) [2].

Structure-Activity Relationship (SAR) Studies on Nitrobenzamide Pharmacophores

The nitrobenzamide scaffold has been explored for multiple therapeutic targets, including xanthine oxidase (IC50 = 0.13 μM for optimized 4-isopentyloxy-3-nitrobenzamide derivatives), eNOS (IC50 = 180 nM for certain nitrobenzamide analogs), and MAT2A (IC50 = 2.1–4.9 μM for stilbene-based inhibitors) [3]. In SAR campaigns, 3-(Methylamino)-4-nitrobenzamide serves as a core scaffold with two synthetically accessible diversification points: (i) the primary amide can be coupled to diverse amines via DPPA-mediated or acyl chloride methods (as demonstrated in patent CN104356022A, which achieves 97.5% total yield for N-alkylation) [3], and (ii) the methylamino NH can be further alkylated or acylated. The compound's two hydrogen-bond donor sites (amide NH2 and methylamino NH) offer a different pharmacophore interaction profile compared to N-methylated analogs (1 HBD), making it valuable for probing HBD-dependent target engagement. SAR researchers should procure this specific compound when the primary amide hydrogen-bond donor is hypothesized to be critical for target binding, as substituting an N-methyl analog would eliminate this interaction [3].

Physicochemical Property Benchmarking in Pre-formulation Development

For pre-formulation and developability assessment programs, 3-(Methylamino)-4-nitrobenzamide's computed physicochemical profile—density ~1.4 g/cm³, boiling point ~384 °C, two H-bond donors—provides a measurable baseline for comparing how incremental structural modifications affect solid-state properties . The compound lacks a published melting point, suggesting it may exist as an amorphous or low-crystallinity solid at ambient conditions—a property that can be systematically compared against the crystalline 3-Methyl-4-nitrobenzamide (mp 158–160 °C) or the positional isomer 4-(Methylamino)-3-nitrobenzamide to evaluate the impact of methylamino vs. methyl substitution and regiochemistry on crystallinity. This scenario is relevant for pharmaceutical sciences groups conducting salt/co-crystal screening, polymorph assessment, or amorphous solid dispersion feasibility studies where the nitrobenzamide core is a model system for understanding structure-property relationships in early drug candidate optimization .

Quote Request

Request a Quote for 3-(Methylamino)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.